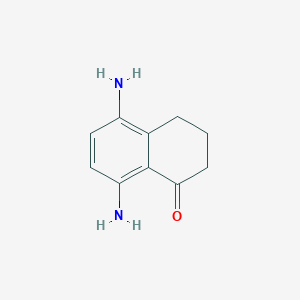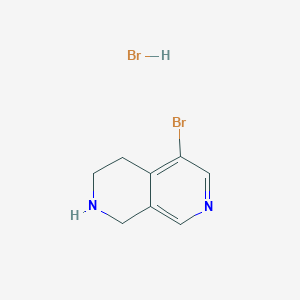
3-((Trifluoromethyl)thio)picolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Trifluoromethyl)thio)picolinamide is a chemical compound with the molecular formula C7H5F3N2OSThe compound features a trifluoromethylthio group attached to a picolinamide structure, which contributes to its distinct reactivity and functionality .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Trifluoromethyl)thio)picolinamide typically involves the introduction of a trifluoromethylthio group to a picolinamide precursor. One common method includes the reaction of picolinamide with trifluoromethanesulfenyl chloride (CF3SCl) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Additionally, purification steps like recrystallization or chromatography are essential to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
3-((Trifluoromethyl)thio)picolinamide can undergo various chemical reactions, including:
Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the trifluoromethylthio group, yielding simpler derivatives.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of trifluoromethylsulfoxide or trifluoromethylsulfone derivatives.
Reduction: Formation of picolinamide derivatives without the trifluoromethylthio group.
Substitution: Formation of new compounds with different functional groups replacing the trifluoromethylthio group.
Aplicaciones Científicas De Investigación
3-((Trifluoromethyl)thio)picolinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-((Trifluoromethyl)thio)picolinamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the picolinamide moiety can form hydrogen bonds with target proteins, contributing to its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-((Trifluoromethyl)thio)benzoic acid
- 3-((Trifluoromethyl)thio)aniline
- 3-((Trifluoromethyl)thio)pyridine
Uniqueness
3-((Trifluoromethyl)thio)picolinamide stands out due to its combination of the trifluoromethylthio group and the picolinamide structure. This unique combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C7H5F3N2OS |
|---|---|
Peso molecular |
222.19 g/mol |
Nombre IUPAC |
3-(trifluoromethylsulfanyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C7H5F3N2OS/c8-7(9,10)14-4-2-1-3-12-5(4)6(11)13/h1-3H,(H2,11,13) |
Clave InChI |
BKCYLXZHVJOPID-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)C(=O)N)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-Formyl-4-[4-(hydroxymethyl)-1-piperidyl]benzoate](/img/structure/B13676762.png)
![Ethyl 5-[2-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13676772.png)
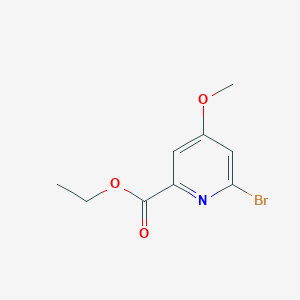
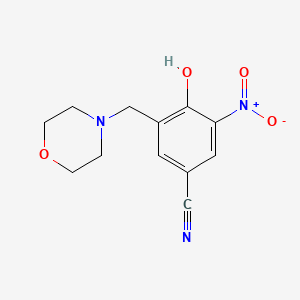
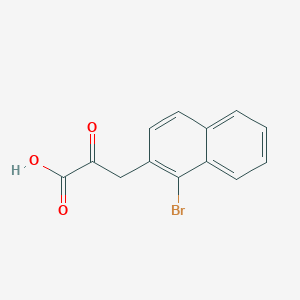
![2-(4-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13676802.png)
![2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethyl Tosylate](/img/structure/B13676816.png)
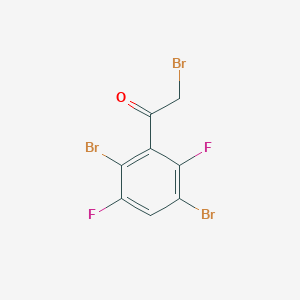
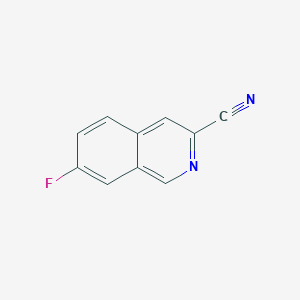
![1-(Benzo[d]thiazol-6-yl)guanidine](/img/structure/B13676831.png)
